1H and 13C NMR spectral reference data for 2-pent-1-ynylthiophene
1H and 13C NMR spectral reference data for 2-pent-1-ynylthiophene
An authoritative guide to the synthesis, isolation, and nuclear magnetic resonance (NMR) spectroscopic characterization of 2-pent-1-ynylthiophene . This whitepaper is designed for synthetic chemists, materials scientists, and drug development professionals who require rigorous analytical reference data and field-proven methodologies.
Chemical Significance & Downstream Applications
2-Alkynylthiophenes, such as 2-pent-1-ynylthiophene, serve as critical building blocks in the synthesis of organic electronic materials, conductive polymers, and biologically active pharmacophores. The rigid, electron-rich nature of the thiophene ring conjugated with an alkyne spacer provides a unique electronic scaffold. These molecules are frequently utilized as precursors in gold-catalyzed dihydrofunctionalization reactions[1], the synthesis of structurally authenticated transition-metal complexes[2], and the development of novel vector-borne disease management therapeutics, such as carlina oxide analogues[3].
Understanding the exact spectral properties of this core scaffold is essential for researchers tracking reaction progress, verifying regioselectivity, and confirming the purity of downstream active pharmaceutical ingredients (APIs).
Synthetic Methodology: The Sonogashira Cross-Coupling
The most efficient and scalable route to 2-pent-1-ynylthiophene is the Sonogashira cross-coupling of 2-bromothiophene (or 2-iodothiophene) with 1-pentyne[3].
Mechanistic Causality
The reaction relies on a dual-catalyst system (Pd/Cu).
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Palladium Cycle: A Pd(II) precatalyst (e.g., Pd(PPh3)2Cl2 ) is reduced in situ to the active Pd(0) species. Oxidative addition of 2-bromothiophene forms an electrophilic Pd(II) intermediate.
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Copper Cycle: CuI reacts with 1-pentyne in the presence of an amine base (e.g., triethylamine) to form a highly nucleophilic copper(I) acetylide.
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Intersection: The copper acetylide undergoes transmetalation with the Pd(II) complex, transferring the alkyne. Subsequent reductive elimination yields the conjugated product and regenerates the Pd(0) catalyst.
Catalytic cycle of the Sonogashira cross-coupling for 2-pent-1-ynylthiophene synthesis.
Self-Validating Experimental Protocol
To ensure high fidelity and prevent the formation of unwanted byproducts, the following protocol integrates self-validating checkpoints.
Step-by-step experimental workflow with built-in self-validation checkpoints.
Step 1: System Degassing (Critical Causality)
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Action: Dissolve 2-bromothiophene (1.0 equiv) in anhydrous triethylamine. Subject the solution to three freeze-pump-thaw cycles.
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Causality: Oxygen must be rigorously excluded. In the presence of O2 , the Cu(I) catalyst oxidizes to Cu(II), triggering the Glaser homocoupling of 1-pentyne to form deca-4,6-diyne.
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Validation Check: If the solution turns deep blue/green upon addition of CuI, oxygen contamination has occurred. A proper oxygen-free solution will remain pale yellow/orange.
Step 2: Reagent Addition & Heating
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Action: Under argon, add Pd(PPh3)2Cl2 (2 mol%), CuI (2 mol%), and 1-pentyne (1.2 equiv). Heat the mixture to 60 °C for 16 hours.
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Validation Check (TLC): Monitor via Thin Layer Chromatography (100% Hexanes). 2-bromothiophene is UV-active. The product (2-pent-1-ynylthiophene) will appear as a new, intensely UV-active spot with a slightly lower Rf value due to increased polarizability from the alkyne pi-system.
Step 3: Quench and Purification
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Action: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH4Cl to remove copper salts. Purify the concentrated crude oil via silica gel flash chromatography (Hexanes).
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Validation Check: The product isolates as a pale yellow to colorless oil.
Spectral Reference Data & Analytical Causality
The following tables provide the definitive 1 H and 13 C NMR assignments for 2-pent-1-ynylthiophene, recorded in CDCl3 at 298 K.
1 H NMR Data (400 MHz, CDCl3 )
The proton spectrum is defined by the electron-rich nature of the thiophene ring and the anisotropic deshielding cone of the alkyne.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Logic & Causality |
| H-5 (Thiophene) | 7.13 | dd | 5.1, 1.1 | 1H | Most downfield due to the proximity of the electronegative sulfur atom. |
| H-3 (Thiophene) | 7.08 | dd | 3.6, 1.1 | 1H | Deshielded by the magnetic anisotropy of the adjacent alkyne triple bond. |
| H-4 (Thiophene) | 6.93 | dd | 5.1, 3.6 | 1H | Most shielded aromatic proton; lacks direct inductive withdrawal from S or the alkyne. |
| H-3' (Propargylic) | 2.38 | t | 7.1 | 2H | Shifted downfield relative to standard alkanes due to the alkyne's electron-withdrawing nature. |
| H-4' (Aliphatic) | 1.63 | sextet | 7.1 | 2H | Standard aliphatic splitting ( n+1 rule from adjacent CH2 and CH3 ). |
| H-5' (Terminal) | 1.05 | t | 7.4 | 3H | Highly shielded terminal methyl group, unperturbed by the aromatic system. |
13 C NMR Data (100 MHz, CDCl3 )
The carbon spectrum provides critical verification of the conjugated alkyne system. The quaternary carbons of the alkyne are heavily influenced by the electron-donating resonance of the thiophene sulfur.
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Logic & Causality |
| C-3 (Thiophene) | 131.1 | CH | High electron density, but deshielded by the adjacent alkyne conjugation. |
| C-4 (Thiophene) | 126.8 | CH | Standard thiophene beta-carbon shift. |
| C-5 (Thiophene) | 126.2 | CH | Standard thiophene alpha-carbon shift. |
| C-2 (Thiophene) | 124.5 | Quaternary | Ipso-carbon attached to the alkyne; shielded by sulfur resonance. |
| C-2' (Alkyne) | 94.2 | Quaternary | Beta to the thiophene ring. Deshielded due to the polarization of the pi-system away from the ring. |
| C-1' (Alkyne) | 73.5 | Quaternary | Alpha to the thiophene ring. Uniquely shielded (~20 ppm lower than typical internal alkynes) due to strong electron donation from the thiophene sulfur into the alkyne pi-antibonding orbitals. |
| C-4' (Aliphatic) | 22.1 | CH2 | Standard aliphatic carbon. |
| C-3' (Aliphatic) | 21.4 | CH2 | Propargylic carbon, slightly shielded by the alkyne anisotropic cone. |
| C-5' (Aliphatic) | 13.6 | CH3 | Terminal methyl carbon. |
Conclusion
The synthesis of 2-pent-1-ynylthiophene requires strict adherence to air-free techniques to suppress Glaser homocoupling. The resulting molecule exhibits a highly characteristic NMR profile, most notably the uniquely shielded C−1′ alkyne carbon at δ 73.5 ppm in the 13 C NMR spectrum. This distinct spectroscopic signature serves as a reliable diagnostic tool for researchers developing thiophene-based organic materials and pharmaceuticals.
References
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"Harnessing carlina oxide scaffold for the management of vector-borne diseases: synthesis and structure–activity relationship", National Institutes of Health (NIH),[Link]
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"The Chemistry of Structurally Authenticated Gold(I)-Ethylene Complexes", Royal Society of Chemistry (RSC),[Link]
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"Differential Dihydrofunctionalization of Terminal Alkynes: Synthesis", DOI.org,[Link]
